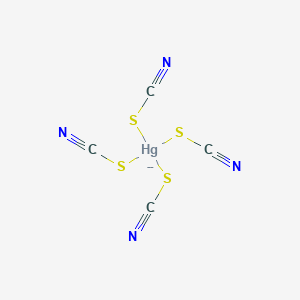

Tetrakis(thiocyanato)mercurate(2-)

Description

Properties

Molecular Formula |

C4HgN4S4-2 |

|---|---|

Molecular Weight |

432.9 g/mol |

IUPAC Name |

tetrathiocyanatomercury(2-) |

InChI |

InChI=1S/4CHNS.Hg/c4*2-1-3;/h4*3H;/q;;;;+2/p-4 |

InChI Key |

XSFOMMKLVUIBQB-UHFFFAOYSA-J |

Canonical SMILES |

C(#N)S[Hg-2](SC#N)(SC#N)SC#N |

Origin of Product |

United States |

Scientific Research Applications

Coordination Chemistry

Complex Formation

Tetrakis(thiocyanato)mercurate(2-) is notable for its ability to form complexes with various metal ions. This property is exploited in the synthesis of coordination compounds. For instance, it can interact with cobalt ions to form cobalt thiocyanato mercurate complexes, which are utilized in studies of metal ion interactions and ligand behavior .

Synthesis of New Compounds

The compound serves as a precursor for the synthesis of novel coordination compounds. Researchers have explored its use in hydrothermal synthesis methods to create new materials with tailored properties, such as enhanced magnetic or optical characteristics .

Analytical Chemistry

Analytical Reagents

Tetrakis(thiocyanato)mercurate(2-) is employed as an analytical reagent in various chemical assays, particularly for the detection of heavy metals. Its ability to form stable complexes allows for the selective precipitation of mercury ions from solutions, facilitating their quantification through spectroscopic methods .

Spectroscopic Analysis

The compound's distinct spectral properties make it suitable for use in spectroscopic techniques such as UV-Vis and NMR spectroscopy. These techniques help in elucidating the structure of complexes formed with other metal ions and provide insights into their stability and reactivity .

Material Science

Nanomaterials Development

In material science, tetrakis(thiocyanato)mercurate(2-) has been investigated for its potential in developing nanomaterials. Its unique chemical structure allows it to be used as a building block for creating nanoscale devices, including sensors and catalysts .

Pigment Production

The compound is also explored in pigment production due to its vibrant color properties when complexed with other metals. These pigments find applications in the coatings and plastics industries, where color stability and intensity are crucial .

Environmental Applications

Mercury Remediation

Given its strong affinity for mercury ions, tetrakis(thiocyanato)mercurate(2-) has potential applications in environmental remediation efforts aimed at removing mercury from contaminated water sources. Its ability to selectively bind and precipitate mercury makes it a candidate for developing effective treatment methods .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Hydrothermal Synthesis of Mercuric Complexes | To synthesize new mercuric complexes using tetrakis(thiocyanato)mercurate(2-) | Successful formation of novel compounds with enhanced properties |

| Detection of Heavy Metals Using Thiocyanato Complexes | To develop a method for detecting mercury ions in water | Demonstrated high sensitivity and selectivity using spectroscopic techniques |

| Development of Nanomaterials | Investigating the use of tetrakis(thiocyanato)mercurate(2-) in nanotechnology | Produced nanoscale structures with potential applications in sensors |

Preparation Methods

Silica Gel Growth Technique

Single crystals of are grown using a silica gel matrix. The procedure involves:

-

Dissolving of and of in of water.

-

Adding of freshly prepared until complete dissolution.

-

Incorporating of tetramethyl orthosilicate (TMOS) to form a gel.

Crystals form within one week, reaching sizes up to . The gel matrix slows diffusion, enabling the assembly of the polymeric structure , which contains units bridged by nickel(II) ions.

Crystallographic Data

The crystal structure (Table 1) confirms a tetragonal lattice () with and . Each is tetrahedrally coordinated by four thiocyanato ligands, while adopts an octahedral geometry with two methanol molecules and four nitrogen donors from thiocyanate.

Table 1: Crystallographic parameters for

| Parameter | Value |

|---|---|

| Space group | |

| () | |

| () | |

| () | |

| 8 | |

| () |

Potassium Thiocyanate-Mediated Anion Exchange

Synthesis of K2[Hg(SCN)4]K_2[Hg(SCN)_4]K2[Hg(SCN)4]

The potassium salt of tetrakis(thiocyanato)mercurate(2-) is prepared by reacting with excess in aqueous solution:

The reaction proceeds at for 2 hours, followed by cooling to precipitate . The product is recrystallized from ethanol to remove unreacted , yielding colorless crystals.

Structural Analysis

crystallizes in a cubic lattice with coordinated by four thiocyanato ligands in a tetrahedral geometry. The Hg–S bond length is , and the S–Hg–S bond angles range from to . Potassium ions reside in interstitial sites, stabilized by electrostatic interactions with the thiocyanato nitrogen atoms.

Comparative Analysis of Synthesis Methods

Yield and Purity

Applications

-

THF-derived complexes : Used as precursors for hybrid materials.

-

Single crystals : Employed in nonlinear optical studies due to their well-defined structures.

-

Potassium salt : Serves as a reagent in anion exchange reactions.

Challenges and Optimization Strategies

Solubility Limitations

has low solubility in water (), necessitating polar aprotic solvents like THF or DMF for efficient reactions.

Q & A

Q. Table 1. Solubility of Tetrakis(thiocyanato)mercurate(2-) Salts in Water

| Compound | Solubility (g/100 mL, 25°C) | Temperature Dependence (ΔH, kJ/mol) | Source |

|---|---|---|---|

| Zn[Hg(SCN)₄] | 0.10 ± 0.02 | +25.3 | |

| Cd[Hg(SCN)₄] | 0.07 ± 0.01 | +22.8 |

Q. Table 2. Spectroscopic Signatures of Hg(SCN)₄²⁻

| Technique | Key Peaks/Parameters | Interpretation |

|---|---|---|

| IR Spectroscopy | ν(C≡N) = 2085 cm⁻¹ | Terminal SCN⁻ bonding |

| Raman Spectroscopy | ν(SCN bend) = 450 cm⁻¹ | Bridging SCN⁻ in crystal lattice |

| XRD | a = 7.823 Å, c = 4.319 Å | Tetragonal crystal system |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.